molecular formula C22H27FN2O3S B2621073 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide CAS No. 1021074-48-5

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2621073
CAS No.: 1021074-48-5
M. Wt: 418.53
InChI Key: NPEUPZLDROGTQH-UHFFFAOYSA-N
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Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced to the piperidine ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.

    Reduction: Reduction reactions can occur, especially at the sulfonyl group, converting it to a sulfide.

    Substitution: Various substitution reactions can take place, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interaction with receptors in the central nervous system.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways would depend on its structure and the biological system . Typically, such compounds may act as agonists or antagonists at neurotransmitter receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide
  • 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3S/c23-19-11-13-21(14-12-19)29(27,28)25-16-5-4-10-20(25)17-22(26)24-15-6-9-18-7-2-1-3-8-18/h1-3,7-8,11-14,20H,4-6,9-10,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEUPZLDROGTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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